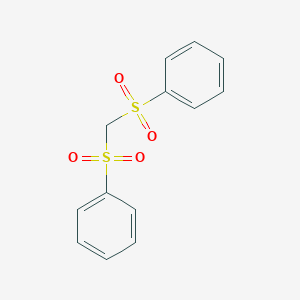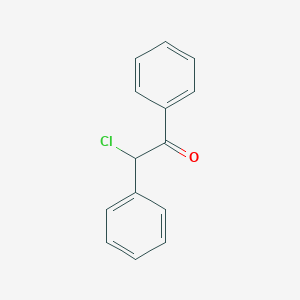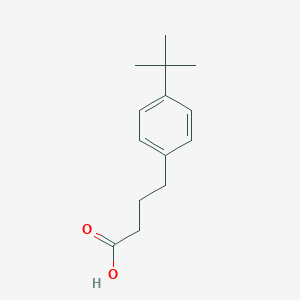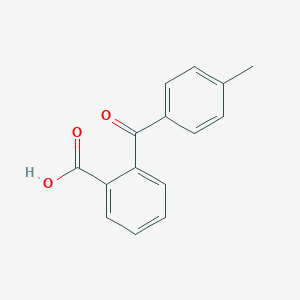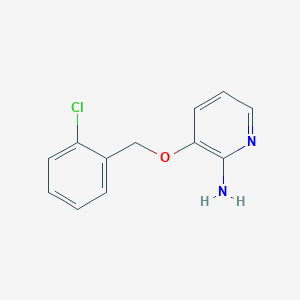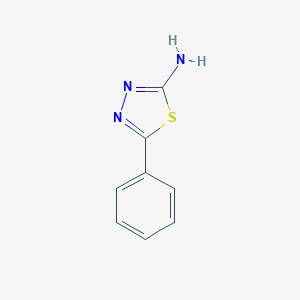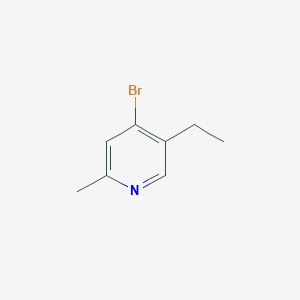
4-Bromo-5-ethyl-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-ethyl-2-methylpyridine is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a molecular formula of C8H10BrN. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-ethyl-2-methylpyridine is not fully understood. However, it has been suggested that its antitumor activity is due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. Its antimicrobial activity is thought to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-5-ethyl-2-methylpyridine have been studied extensively. It has been found to have low toxicity and does not exhibit any significant adverse effects on the body. However, its long-term effects on the body are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-Bromo-5-ethyl-2-methylpyridine in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for an extended period. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 4-Bromo-5-ethyl-2-methylpyridine. One of the most significant areas of research is in the development of new anticancer drugs. Researchers are also exploring the potential use of this compound in the development of new antibiotics. Additionally, there is ongoing research into the potential use of 4-Bromo-5-ethyl-2-methylpyridine in the field of material science, where it can be used in the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 4-Bromo-5-ethyl-2-methylpyridine is a chemical compound with vast potential applications in various fields. Its ease of synthesis, low toxicity, and unique properties make it an attractive compound for scientific research. Ongoing research into this compound is expected to yield significant breakthroughs in the development of new drugs and materials.
Métodos De Síntesis
The synthesis of 4-Bromo-5-ethyl-2-methylpyridine can be achieved by several methods. One of the most commonly used methods is the reaction of 2-methyl-5-ethylpyridine with bromine in the presence of a catalyst such as iron or aluminum chloride. Another method involves the reaction of 2-methyl-5-ethylpyridine with N-bromosuccinimide (NBS) in the presence of an oxidizing agent such as hydrogen peroxide.
Aplicaciones Científicas De Investigación
The potential applications of 4-Bromo-5-ethyl-2-methylpyridine in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit antitumor activity and has been used in the development of anticancer drugs. It has also been found to have antimicrobial properties and can be used in the development of antibiotics.
Propiedades
IUPAC Name |
4-bromo-5-ethyl-2-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-3-7-5-10-6(2)4-8(7)9/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXFBVQHDDLSQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N=C1)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624684 |
Source


|
| Record name | 4-Bromo-5-ethyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-ethyl-2-methylpyridine | |
CAS RN |
98488-99-4 |
Source


|
| Record name | 4-Bromo-5-ethyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B177062.png)
